Cas no 63053-87-2 (2-(chloromethyl)-4-methylphenol)

2-(chloromethyl)-4-methylphenol structure
63053-87-2 structure
Product Name:2-(chloromethyl)-4-methylphenol
CAS No:63053-87-2
MF:C8H9ClO
MW:156.609461545944
MDL:MFCD18397266
CID:427305
PubChem ID:55298370
Update Time:2025-04-23

2-(chloromethyl)-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(chloromethyl)-4-methyl-
    • 2-(chloromethyl)-4-methylphenol
    • EN300-1982886
    • 63053-87-2
    • AKOS006374759
    • DTXSID40717625
    • SCHEMBL9073291
    • MDL: MFCD18397266
    • Inchi: 1S/C8H9ClO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,5H2,1H3
    • InChI Key: LBZHPHLKWXDDJO-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CC=C(C)C=1)O

Computed Properties

  • Exact Mass: 156.03427
  • Monoisotopic Mass: 156.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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Additional information on 2-(chloromethyl)-4-methylphenol

Phenol, 2-(chloromethyl)-4-methyl-

Phenol, 2-(chloromethyl)-4-methyl- (CAS No: 63053-87-2) is a versatile organic compound with a unique structure that combines the aromaticity of phenol with the reactivity of a chloromethyl group and the steric effects of a methyl substituent. This compound has garnered significant attention in various fields, including materials science, pharmaceuticals, and environmental chemistry, due to its ability to participate in a wide range of chemical reactions and its potential applications in advanced materials and drug development.

The molecular structure of Phenol, 2-(chloromethyl)-4-methyl- consists of a phenolic ring with two substituents: a chloromethyl group (-CH₂Cl) at the ortho position and a methyl group (-CH₃) at the para position. This arrangement imparts unique electronic and steric properties to the molecule. The phenolic hydroxyl group (-OH) is known for its strong electron-donating ability, which can influence the reactivity of the adjacent chloromethyl group. The methyl substituent at the para position introduces additional steric hindrance, which can modulate the molecule's reactivity and solubility properties.

Recent studies have highlighted the potential of Phenol, 2-(chloromethyl)-4-methyl- as a building block for synthesizing advanced polymers and materials. For instance, researchers have explored its use in creating stimuli-responsive polymers that can undergo structural changes in response to external stimuli such as temperature or pH levels. These polymers have applications in drug delivery systems, sensors, and adaptive materials.

In the pharmaceutical industry, Phenol, 2-(chloromethyl)-4-methyl- has been investigated as an intermediate in drug synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for constructing complex molecular architectures. For example, substitution of the chloromethyl group with biologically active moieties can lead to compounds with potential therapeutic applications.

Environmental scientists have also shown interest in Phenol, 2-(chloromethyl)-4-methyl- due to its role in pollution control technologies. Recent research has demonstrated its effectiveness as an adsorbent for removing heavy metal ions from aqueous solutions. The compound's ability to form stable metal-ligand complexes makes it a promising candidate for developing cost-effective water treatment solutions.

The synthesis of Phenol, 2-(chloromethyl)-4-methyl- typically involves multi-step processes that combine aromatic substitution reactions with alkylation techniques. One common approach is the Friedel-Crafts alkylation reaction, where a chloroalkane reacts with phenol in the presence of a Lewis acid catalyst to introduce the chloromethyl group onto the aromatic ring. Subsequent alkylation steps are then used to introduce the methyl substituent at the para position.

Despite its wide-ranging applications, understanding the environmental fate and toxicity of Phenol, 2-(chloromethyl)-4-methyl- remains an area of active research. Studies have shown that under certain conditions, such as high pH or UV irradiation, the compound can undergo degradation pathways that release chlorine-containing byproducts. These findings underscore the importance of developing sustainable synthesis methods and disposal practices for this compound.

In conclusion, Phenol, 2-(chloromethyl)-4-methyl- (CAS No: 63053-87-2) is a multifaceted organic compound with significant potential in various scientific and industrial domains. Its unique structure enables it to serve as a versatile building block for advanced materials and pharmaceuticals while also contributing to environmental remediation efforts. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in modern chemistry.

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